molecular formula C5H3ClN4 B1590318 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 76044-36-5

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B1590318
CAS No.: 76044-36-5
M. Wt: 154.56 g/mol
InChI Key: DMBOZQIEVLAEOP-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 5-position of the triazole ring enhances its reactivity and biological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry: Adenosine Receptor Antagonists

One of the primary applications of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is in the development of adenosine receptor antagonists. These receptors play crucial roles in various physiological processes and are implicated in multiple diseases.

  • Adenosine Receptor Targeting : The compound has been utilized to synthesize derivatives that exhibit selective binding to different subtypes of adenosine receptors (A1, A2A, A2B, and A3). For instance, studies have shown that modifications at the 5 position can significantly alter the affinity and selectivity for these receptors, making it a valuable scaffold for designing therapeutic agents targeting conditions such as neurodegeneration, cancer immunotherapy, and inflammatory diseases .
  • Case Study : A series of compounds derived from this scaffold were evaluated for their binding affinities at various adenosine receptor subtypes. Notably, certain derivatives demonstrated dual activity against both A2A and A3 receptors, suggesting their potential in treating conditions like pain and glaucoma .

Antiviral Applications

Recent research has highlighted the potential of this compound derivatives in antiviral therapies.

  • Influenza Virus Inhibition : Novel compounds based on this scaffold have been synthesized to target the PA-PB1 interface of the influenza A virus polymerase. These compounds disrupt critical protein-protein interactions necessary for viral replication. Molecular docking studies have rationalized their binding mechanisms within viral proteins, demonstrating promising antiviral activity .
  • Case Study : One study reported that specific derivatives effectively inhibited the RNA-dependent RNA polymerase (RdRP) activity of the influenza virus by disrupting heterodimerization between PA and PB1 subunits. This approach represents a novel strategy for developing antiviral agents against influenza .

Herbicidal Applications

Another significant application of this compound lies in agricultural chemistry as a herbicide.

  • Selective Herbicides : Compounds derived from this scaffold have been patented as pre- and post-emergence herbicides. They exhibit selective action against certain weed species while being safe for crops. The specificity is attributed to their ability to interfere with plant metabolic pathways crucial for weed survival .
  • Case Study : Research has demonstrated that alkoxy-substituted derivatives of this compound show effective herbicidal properties in field trials. Their mechanism involves inhibiting key enzymatic processes in target weeds while minimizing impact on non-target plants .

Comparison with Similar Compounds

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the chlorine atom, which enhances its reactivity and biological properties compared to its non-chlorinated analogs.

Biological Activity

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazolopyrimidines. The synthesis of this compound typically involves the cyclization of hydrazones with appropriate reagents under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications at different positions of the triazole and pyrimidine rings influencing biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cell Line Studies : A series of derivatives were tested against human cancer cell lines such as MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast). One notable derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7, indicating potent antiproliferative effects superior to the standard drug 5-FU .
  • Mechanisms of Action : The compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. It operates through the inhibition of key signaling pathways such as ERK and AKT, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation .

Antimicrobial Activity

Research has also indicated that triazolo[1,5-c]pyrimidines possess significant antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. For example:

  • In Vitro Studies : Several derivatives were evaluated for their antibacterial activity against common pathogens. The results showed that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on a new series of triazolo[1,5-c]pyrimidine derivatives revealed that modifications at the C-5 position significantly enhanced anticancer activity. Among these derivatives, one compound demonstrated an IC50 value of 6.1 μM against HT-1080 (fibrosarcoma) cells . The study suggested that structural modifications could optimize therapeutic efficacy.

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of various substituted triazolo[1,5-c]pyrimidines against Chagas disease and leishmaniasis pathogens. The findings indicated that certain metal complexes formed with these ligands showed enhanced activity against these neglected tropical diseases .

Table 1: Antiproliferative Activities of Selected Derivatives

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
Compound XHT-10806.1
Compound YBel-740212.3

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMIC (μg/mL)
Compound AE. coli15
Compound BS. aureus10
Compound CC. albicans20

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBOZQIEVLAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504111
Record name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76044-36-5
Record name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76044-36-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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